KRC-108

c-Met Oncogenic Mutants Kinase Inhibitor Selectivity

Researchers studying acquired c-Met resistance need a tool that mimics the specific mutant selectivity seen in gastric cancer. KRC-108 fills this gap with a defined multi-kinase profile. • Potent inhibition of c-Met mutants M1250T & Y1230D (IC50 23, 3 nM) vs wild-type (80 nM). • Dual TrkA/Aurora A activity with distinct potency drives G1 arrest & autophagy. • Single-agent solution for c-Met/Ron/Flt3 cross-talk models (IC50s 80, 70, 30 nM). • Validated in vivo: 55% tumor reduction in TrkA-fusion KM12C model. • Research-use solid powder, ≥98% purity, global shipping from BenchChem.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
Cat. No. B612024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRC-108
SynonymsKRC108;  KRC 108;  KRC-108
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23)
InChIKeyNLOGXCAMKYLWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRC-108 Multi-Kinase Inhibitor Profile


KRC-108 is an orally active aminopyridine-based multi-kinase inhibitor with a defined selectivity profile targeting c-Met (wild-type and oncogenic mutants M1250T, Y1230D), TrkA, Ron, and Flt3 [1]. It has demonstrated anti-proliferative activity across a panel of cancer cell lines and in vivo anti-tumor efficacy in xenograft models of colorectal and lung cancer [2][3].

1
Multi-kinase pathway studies: Defined selectivity profile targeting c-Met, TrkA, Ron, and Flt3 for polypharmacology research.
2
Oncogenic mutant investigation: Differential potency against c-Met mutants M1250T and Y1230D supports resistance modeling.
3
Cell-model endpoint review: Reported anti-proliferative activity across cancer cell lines for in vitro screening.

KRC-108 Irreplaceability in Research Models


Substituting KRC-108 with another multi-kinase or single-target inhibitor (e.g., crizotinib, cabozantinib, or larotrectinib) introduces critical variables that compromise experimental consistency and therapeutic modeling. KRC-108 exhibits a unique, quantitatively defined selectivity fingerprint that includes potent inhibition of specific oncogenic c-Met mutants (M1250T, Y1230D) at lower IC50 values than the wild-type kinase [1], a property not uniformly shared across the class. Furthermore, its dual activity against TrkA and Aurora A kinases, with divergent potencies, dictates a distinct cellular response profile, including G1 phase arrest and autophagy induction, which may not be recapitulated by alternative agents [2][3].

Target Profile
KRC-108 (This Product)

Unique multi-kinase fingerprint with combined c-Met, Ron, and Flt3 inhibition; distinct resistance mechanism via target overexpression.

Substitution Risk
Selective Inhibitors

Single-target agents (e.g., crizotinib, larotrectinib) lack concurrent Ron/Flt3 activity and may not recapitulate autophagy or cell-cycle arrest profiles.

Oncogenic mutant selectivity may differ across the c-Met inhibitor class.

Substitution could compromise experimental consistency in resistance-model endpoints.

KRC-108 Quantitative Evidence


c-Met Mutant Selectivity Over Wild-Type

KRC-108 demonstrates a preferential inhibition of therapeutically relevant c-Met mutants over the wild-type enzyme, a property not consistently observed with other c-Met inhibitors like crizotinib. In vitro kinase assays show KRC-108 inhibits c-Met M1250T and Y1230D with IC50 values of 23 nM and 3 nM, respectively, compared to 80 nM for wild-type c-Met [1]. This contrasts with crizotinib, which has reported IC50 values of 8-11 nM against wild-type c-Met in cell-based assays, without a similar fold-selectivity for these mutants [2].

c-Met Mutant Selectivity
Cross-study comparable
WT: 80 nM
M1250T: 23 nM
Y1230D: 3 nM
~27-fold selectivity for Y1230D over WT
Crizotinib WT: ~11 nM (cell assay)
Supports resistance-mutation modeling context.
Assay platforms differ; review cross-study comparison.
c-Met Oncogenic Mutants Kinase Inhibitor Selectivity

TrkA Inhibitory Potency vs. Larotrectinib

While KRC-108 is a multi-kinase inhibitor, its potency against TrkA is in the low nanomolar range, placing it within an order of magnitude of the FDA-approved, Trk-selective agents larotrectinib and entrectinib. KRC-108 inhibits TrkA with an IC50 of 39-43 nM in in vitro kinase assays [1][2]. For comparison, larotrectinib exhibits IC50 values for TrkA between 5-11 nM in purified enzyme assays, and entrectinib shows sub-nanomolar to low nanomolar potency [3][4].

TrkA Potency vs. Larotrectinib
Cross-study comparable
KRC-108: 39–43 nM
Larotrectinib: 5–11 nM
Supports target-engagement assay context in Trk fusion models.
KRC-108 is 3.5- to 8-fold less potent than larotrectinib.
TrkA TRK Fusion Kinase Inhibitor Potency

Multi-Target Kinase Selectivity Profile

KRC-108's activity across a panel of kinases provides a distinct polypharmacological signature compared to more selective agents. Its IC50 values against a defined kinase panel are: c-Met (80 nM), c-Met M1250T (23 nM), c-Met Y1230D (3 nM), Ron (70 nM), Flt3 (30 nM), TrkA (39 nM), ALK (780 nM), and Aurora A (590 nM) [1][2]. This profile differs substantially from that of crizotinib (potent on c-Met and ALK, but minimal Ron/Flt3 activity) or cabozantinib (potent on VEGFR2, c-Met, RET, AXL, but weaker on Flt3/TrkA) [3].

Kinase Panel Profile
Class-level inference
Ron: 70 nM
Flt3: 30 nM
ALK: 780 nM
Aurora A: 590 nM
Unique Ron/Flt3 co-inhibition vs. crizotinib
Polypharmacology context for c-Met/Ron/Flt3 axis studies.
Panel comparison uses published kinase assay data.
Kinase Selectivity Polypharmacology Kinase Panel

Cellular Activity in TrkA Fusion-Driven Cancers

KRC-108 demonstrates potent and broad anti-proliferative activity across a panel of cancer cell lines, with a GI50 range of 0.01 to 4.22 µM [1]. In the TrkA fusion-positive KM12C colon cancer cell line, KRC-108 exhibits a GI50 of 220 nM [2], which is more potent than its GI50 in the parental MKN-45 gastric cancer cell line (1.1 µM) [3]. For context, the pan-Trk inhibitor entrectinib has a reported IC50 for growth inhibition of ~5 nM in KM12C cells [4], but lacks KRC-108's concurrent Ron and Flt3 activity.

TrkA Fusion Cell Activity
Cross-study comparable
KM12C GI50: 220 nM
MKN-45 GI50: 1.1 µM
Entrectinib KM12C: ~5 nM
Supports cell-model endpoint review in TrkA fusion context.
Potency differs from selective Trk inhibitors; verify in model.
Anti-Proliferative GI50 TrkA Fusion Cancer Cell Lines

c-Met Overexpression Resistance Mechanism

Resistance to KRC-108 in the MKN-45 gastric cancer cell line is characterized by a specific, quantifiable mechanism: upregulation of c-Met protein expression and a concurrent morphological shift to an epithelial phenotype with increased E-cadherin [1]. Parental MKN-45 cells have a GI50 of 1.1 µM for KRC-108, whereas resistant clones show no growth inhibition up to 10 µM, a >9-fold increase in resistance [1]. In contrast, resistance to the more selective c-Met inhibitor crizotinib has been associated with point mutations in the kinase domain (e.g., F1200L, L1195V) rather than target overexpression [2].

Resistance Mechanism
Cross-study comparable
Parental GI50: 1.1 µM
Resistant GI50: >10 µM
>9-fold resistance shift
Mechanism: c-Met overexpression, epithelial transition
Resistance-model endpoint context; distinct from kinase mutation.
Crizotinib resistance linked to kinase domain mutations.
Drug Resistance c-Met Epithelial-Mesenchymal Transition Gastric Cancer

In Vivo Efficacy in Xenograft Models

KRC-108 has demonstrated statistically significant tumor growth inhibition (TGI) in multiple human xenograft models when administered orally. In the HT29 colorectal cancer model, KRC-108 at 40 mg/kg and 80 mg/kg PO QD for 14 days resulted in TGI of 47% and 68%, respectively [1]. In the NCI-H441 lung cancer model, similar dosing achieved comparable efficacy [2]. In the KM12C TrkA fusion-positive colon cancer model, 80 mg/kg PO QD for 14 days resulted in a 55% reduction in final tumor weight compared to vehicle control [3]. For context, crizotinib at 100 mg/kg PO QD in a c-MET-amplified GTL-16 xenograft model achieved near-complete tumor regression [4], but lacks KRC-108's activity in TrkA fusion models.

In Vivo Xenograft TGI
Cross-study comparable
HT29: 47–68% TGI
KM12C: 55% tumor weight reduction
Dose: 40–80 mg/kg PO QD x 14 days
Reported in vivo model-response context in multiple xenografts.
Efficacy in TrkA fusion model is a differentiating feature.
In Vivo Efficacy Xenograft Tumor Growth Inhibition Oral Bioavailability

KRC-108 Application Scenarios


c-Met Resistance in Gastric Cancer Models

Given the well-characterized mechanism of KRC-108 resistance involving c-Met overexpression and epithelial transition in MKN-45 cells, this compound is ideally suited for studies investigating acquired resistance to c-Met-targeted therapies in gastric cancer. Its differential potency against c-Met mutants further supports its use in evaluating sequential or combination strategies to delay or reverse resistance [1].

TrkA Fusion-Positive Colorectal Cancer Research

KRC-108's confirmed activity in the KM12C TrkA fusion-positive colon cancer model, both in vitro (GI50 220 nM) and in vivo (55% tumor weight reduction), makes it a valuable tool for dissecting TrkA-driven signaling pathways and for benchmarking novel Trk inhibitors or combination regimens in this specific genetic context [2].

c-Met, Ron, and Flt3 Co-Inhibition

For research requiring simultaneous inhibition of the c-Met, Ron, and Flt3 kinases, KRC-108 provides a single-agent solution with defined potencies (IC50s of 80, 70, and 30 nM, respectively). This is particularly relevant in tumor models where these pathways exhibit cross-talk or compensatory activation, and where using a combination of highly selective inhibitors would introduce confounding variables [3].

Aurora A Inhibition in Colorectal Cancer Models

KRC-108 has demonstrated the ability to inhibit Aurora A kinase activity (IC50 590 nM) and induce G2/M arrest and apoptosis in HT-29 colorectal cancer cells. This property supports its use as a chemical probe for investigating the role of Aurora A in colorectal cancer progression and as a comparator for more selective Aurora A inhibitors in preclinical studies [4].

Application
Selection Property
Validation Focus
c-Met resistance modeling
c-Met overexpression resistance profile
Acquired resistance endpoint review
TrkA fusion-positive CRC studies
TrkA-targeted pathway inhibition
TrkA-driven signaling pathway interpretation
c-Met/Ron/Flt3 co-inhibition
Multi-kinase polypharmacology profile
Kinase crosstalk and compensatory activation context
Aurora A pathway studies
Aurora A kinase inhibition activity
Cell-cycle arrest and pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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